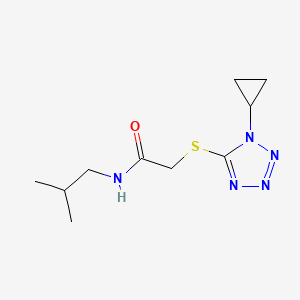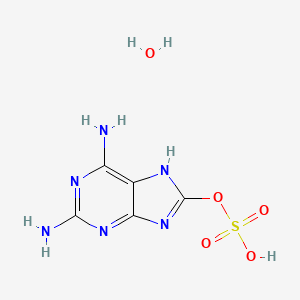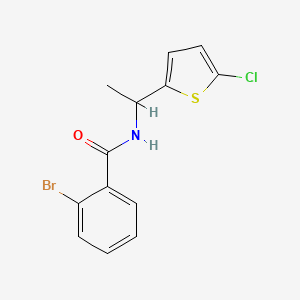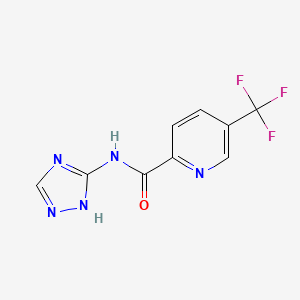
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-N-isobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-N-isobutylacetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrazole ring, which is known for its biological activity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-N-isobutylacetamide typically involves the reaction of 1-cyclopropyl-1H-tetrazole-5-thiol with N-isobutylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-N-isobutylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of tetrazole derivatives.
Scientific Research Applications
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-N-isobutylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-N-isobutylacetamide involves its interaction with specific molecular targets. The tetrazole ring can act as an enzyme inhibitor or receptor agonist/antagonist, modulating various signaling pathways. For instance, some tetrazole derivatives inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid: Shares the tetrazole ring and thiol group but differs in the acetic acid moiety.
2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]propanoic acid: Similar structure with a propanoic acid group instead of the isobutylacetamide.
Uniqueness
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-N-isobutylacetamide is unique due to its specific combination of the tetrazole ring and isobutylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17N5OS |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-(1-cyclopropyltetrazol-5-yl)sulfanyl-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C10H17N5OS/c1-7(2)5-11-9(16)6-17-10-12-13-14-15(10)8-3-4-8/h7-8H,3-6H2,1-2H3,(H,11,16) |
InChI Key |
PGSVQUSZLLQUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NN=NN1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N'-[(1Z)-2-(trifluoroacetyl)cyclododec-1-en-1-yl]benzohydrazide](/img/structure/B14918002.png)






![3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B14918045.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14918052.png)
![ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14918054.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B14918060.png)

